Cas no 1932248-63-9 (Fmoc-D-Alb-OH)

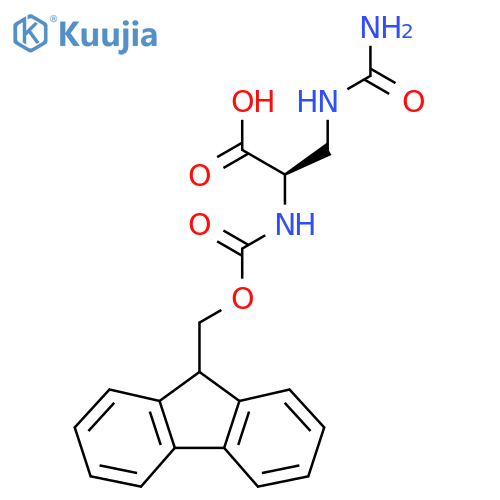

Fmoc-D-Alb-OH structure

商品名:Fmoc-D-Alb-OH

CAS番号:1932248-63-9

MF:C19H19N3O5

メガワット:369.371264696121

CID:4729272

Fmoc-D-Alb-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-D-Alb-OH

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ureidopropanoic acid

- (2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

-

- インチ: 1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1

- InChIKey: XSICSLZBMDMQRC-MRXNPFEDSA-N

- ほほえんだ: O(C(N[C@@H](C(=O)O)CNC(N)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 369.13247072 g/mol

- どういたいしつりょう: 369.13247072 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 548

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ぶんしりょう: 369.4

- トポロジー分子極性表面積: 131

Fmoc-D-Alb-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509944-250mg |

Fmoc-D-Alb-OH |

1932248-63-9 | 98% | 250mg |

¥1479 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509944-1g |

Fmoc-D-Alb-OH |

1932248-63-9 | 98% | 1g |

¥4725 | 2023-04-15 | |

| abcr | AB572281-1g |

Fmoc-D-Alb-OH; . |

1932248-63-9 | 1g |

€488.30 | 2024-08-02 | ||

| abcr | AB572281-5g |

Fmoc-D-Alb-OH; . |

1932248-63-9 | 5g |

€1554.60 | 2024-08-02 |

Fmoc-D-Alb-OH 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

1932248-63-9 (Fmoc-D-Alb-OH) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1932248-63-9)Fmoc-D-Alb-OH

清らかである:99%/99%

はかる:5g/1g

価格 ($):921/289